N-(4-chlorobenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Description
N-(4-chlorobenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a complex organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a chlorobenzyl group, a benzazepine core, and a sulfonamide group
Properties
Molecular Formula |
C17H17ClN2O3S |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-6-4-12(5-7-14)11-19-24(22,23)15-8-9-16-13(10-15)2-1-3-17(21)20-16/h4-10,19H,1-3,11H2,(H,20,21) |
InChI Key |
YDRAHHVMDYRINT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)NC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with a suitable amine to form an intermediate, which is then subjected to cyclization and sulfonation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Chromium (VI) compounds, such as pyridinium chlorochromate (PCC), in solvents like DCM or acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzazepine derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Shares the chlorobenzyl and sulfonamide groups but differs in the core structure.
4-chlorobenzyl chloride: A simpler compound with a chlorobenzyl group but lacks the benzazepine and sulfonamide moieties.
Uniqueness
N-(4-chlorobenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is unique due to its combination of a benzazepine core with a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
